
Zucapsaicin
概要
説明
Zucapsaicin (chemical name: (Z)-8-methyl-N-vanillyl-6-nonenamide) is the synthetic cis-isomer of naturally occurring capsaicin, the active component in chili peppers responsible for their pungency . Its molecular formula is C₁₈H₂₇NO₃, with a molecular weight of 305.42 g/mol .
準備方法
Crystallization-Based Purification Methods
Crystallization remains a cornerstone in the purification of zucapsaicin, particularly for reducing cis-trans isomer impurities. The selection of solvents, anti-solvents, and temperature conditions significantly impacts the final product’s purity and crystalline structure.
Solvent-Anti-Solvent Crystallization
In this method, this compound crude product is dissolved in a primary solvent (e.g., isopropyl ether or methyl tert-butyl ether) and heated to reflux for complete dissolution. Upon cooling, an anti-solvent (n-hexane, n-heptane, or petroleum ether) is introduced to induce crystallization. For instance, dissolving 2.0 g of crude this compound in 20 mL of isopropyl ether, followed by the addition of 20 mL n-hexane, yielded a first refinement with 1.9 g of product and 1.50% cis-trans isomer content . Subsequent recrystallization cycles further reduced impurities to 0.29% .
Key Parameters:
-
Solvent-to-anti-solvent ratio : A 1:1 ratio (e.g., 20 mL isopropyl ether + 20 mL n-hexane) optimizes crystal formation.
-
Temperature : Cooling to room temperature (20–25°C) or sub-zero conditions (−30°C) enhances yield .
Multi-Step Recrystallization Processes
Repeated crystallization steps are critical for achieving pharmaceutical-grade purity. For example, a four-step process involving sequential recrystallization in isopropyl ether reduced isomer content from 4.02% to 0.29% . Each cycle involved:
-
Dissolving the crude product in isopropyl ether at reflux.
-
Gradual cooling to room temperature.
-
Anti-solvent addition and filtration.
Reduction of Intermediate IV with Dialkylborane
The synthesis of this compound from intermediate IV via dialkylborane reduction represents a scalable industrial approach. This method involves the catalytic reduction of intermediate IV in organic solvents, yielding high-purity this compound with minimal byproducts .
Reaction Conditions:
-
Catalyst : Unspecified transition metal catalysts (likely palladium or nickel-based).
-
Solvents : Tetrahydrofuran (THF) or dichloromethane.
-
Reducing Agent : Diethylborane or dimethylborane.
This method avoids the need for multiple recrystallization steps, achieving >95% purity in a single batch .
Comparative Analysis of Preparation Methods
The table below contrasts the two primary methods based on yield, purity, and scalability:
The reduction method outperforms crystallization in efficiency but requires specialized catalysts and controlled reaction conditions.
Industrial-Scale Production Considerations
For large-scale manufacturing, the intermediate reduction method is preferred due to its shorter cycle time and higher yield. However, crystallization remains relevant for small-scale batches or when high-purity solvents are cost-prohibitive. Key industrial challenges include:
化学反応の分析
ズカプサイシンは、次のようなさまざまな化学反応を起こします。
酸化: ズカプサイシンは、使用される試薬や条件に応じて、さまざまな生成物を形成するように酸化されます。
還元: ズカプサイシン中間体の還元は、その合成における重要なステップです.
置換: ズカプサイシンは、特にフェノール基とアミド基を含む置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤などがあります。生成される主要な生成物は、特定の反応条件と使用される試薬によって異なります。
科学的研究の応用
Clinical Applications
Zucapsaicin has been studied for several clinical applications:
- Neuropathic Pain : It is effective in managing pain associated with conditions like diabetic neuropathy and post-herpetic neuralgia. Clinical trials have demonstrated significant improvements in pain scores among patients using this compound cream compared to placebo .
- Osteoarthritis : this compound cream (0.075%) has been approved for treating knee osteoarthritis. In randomized controlled trials, patients reported substantial reductions in pain and improvements in function after consistent use .
- Other Pain Conditions : Emerging research suggests potential benefits for cluster headaches and migraines, although further studies are necessary to establish definitive efficacy .
Efficacy of this compound in Clinical Trials
Case Studies
- Osteoarthritis Management : In a 12-week study involving 344 patients with knee osteoarthritis, those treated with this compound experienced a clinically relevant treatment effect, particularly among patients with severe baseline pain scores. The treatment group showed a 27% improvement compared to the control group .
- Neuropathic Pain Relief : A systematic review highlighted several studies where this compound was used effectively for neuropathic pain management. Patients reported improved quality of life and reduced reliance on systemic analgesics after using topical this compound formulations .
作用機序
ズカプサイシンは、TRPV-1受容体のアゴニストとして作用することで効果を発揮します . この受容体は、化学的、機械的、熱的刺激、さらには痛みの知覚を伝達する上で重要な役割を果たしています . ズカプサイシンによるTRPV-1の活性化は、痛みのモジュレーションと神経性炎症に関与する、ソマトスタチン、カルシトニン遺伝子関連ペプチド、サブスタンスPなどの神経ペプチドの放出につながります . ズカプサイシンは、ペプチド性求心性ニューロンの脱感作を引き起こし、神経ペプチドのレベルを低下させ、痛みを軽減します .
類似化合物の比較
ズカプサイシンは、次のような他のカプサイシンアナログに似ています。
カプサイシン: ズカプサイシンのトランス異性体で、局所鎮痛クリームに広く使用されていることで知られています.
カプサゼピン: カプサイシンの合成アナログで、TRPV-1受容体のアントゴニストとして作用します.
ジヒドロカプサイシン: 同様の生物活性を持つ別のカプサイシンアナログ.
類似化合物との比較
Mechanism of Action
Zucapsaicin binds to intracellular TRPV1 receptors on nociceptive neurons, initially causing excitation (burning sensation) followed by desensitization via calcium-dependent pathways. This reduces TRPV1 activity, inhibits inflammatory neuropeptides (e.g., substance P, calcitonin gene-related peptide), and induces analgesia . Unlike capsaicin, this compound exhibits lower systemic absorption (<0.075% in animal models) and better local tolerability .
Pharmacological and Structural Comparisons
Capsaicin vs. This compound
Other TRPV1 Agonists
- Resiniferatoxin : Ultra-potent TRPV1 agonist (ΔG_bind: ~-50 kcal/mol) but causes irreversible nerve damage, limiting clinical use .
- 6-Gingerol : Weak TRPV1 activation (ΔG_bind: -39.20 ± 2.66 kcal/mol); primarily used in dietary supplements .
Clinical Trial Outcomes
Molecular Dynamics and Binding Energy
Data from computational studies (2023) highlight this compound’s superior TRPV1 binding stability compared to capsaicin and curcumin:
Energy Parameter (kcal/mol) | Capsaicin | This compound | Curcumin |
---|---|---|---|
ΔE_vdW (Van der Waals) | -56.86 ± 3.14 | -55.41 ± 2.56 | -55.81 ± 2.40 |
ΔG_bind (Binding Free Energy) | -42.53 ± 3.30 | -43.75 ± 2.58 | -39.19 ± 2.55 |
TΔS (Entropy Contribution) | 7.50 ± 0.87 | 3.91 ± 0.08 | 6.48 ± 0.05 |
Source: Molecular dynamics simulation data
Advantages and Limitations
Advantages of this compound
- Targeted Delivery : Minimal systemic absorption reduces cardiovascular/respiratory risks .
- Sustained Efficacy : Long-term pain relief (>52 weeks in OA) due to TRPV1 desensitization .
- Synergy with NSAIDs : Preclinical data suggest enhanced efficacy when combined with anti-inflammatories .
Limitations
- Local Reactions : Mild burning/itching in 5% of patients .
生物活性
Zucapsaicin, a synthetic derivative of capsaicin, has garnered attention for its biological activity, particularly in pain management. This article delves into its mechanisms of action, pharmacological properties, clinical studies, and potential therapeutic applications.
This compound primarily exerts its effects through the activation of the transient receptor potential cation channel subfamily V member 1 (TRPV1) . This receptor plays a crucial role in transducing nociceptive signals, which are responsible for the sensation of pain. The following outlines its mechanism:
- Agonist Activity : this compound binds to TRPV1, initially causing an influx of calcium ions and sodium into the cells. This leads to depolarization and the sensation of burning pain.
- Desensitization : Prolonged exposure to this compound results in desensitization of TRPV1 channels. This process reduces the sensitivity of sensory neurons to painful stimuli by depleting neuropeptides such as substance P (SP) and calcitonin gene-related peptide (CGRP) , which are involved in pain transmission and neurogenic inflammation .
- Calcium-Dependent Signaling : this compound activates intracellular signaling pathways involving calcineurin and calcium-dependent protein kinase C, leading to further phosphorylation of TRPV1 and modulation of its activity .
Absorption and Distribution
This compound demonstrates low systemic absorption when applied topically. In animal studies, systemic absorption rates were found to be approximately 0.075% , indicating that it predominantly acts locally at the site of application .
Metabolism
In vitro studies have shown that this compound exhibits weak to moderate inhibitory effects on various cytochrome P450 enzymes; however, these effects are not clinically significant due to its low systemic absorption .
Elimination
Studies indicate that this compound and its metabolites are primarily excreted through urine and feces, with minimal elimination via exhalation following dermal administration. The elimination half-life is approximately 7 to 11 hours in rats .
Clinical Studies
This compound has been evaluated in several clinical trials for its efficacy in treating conditions associated with chronic pain, particularly osteoarthritis.
Case Study: ZUACTA Cream
A significant study involving This compound cream (0.075%) demonstrated notable efficacy in patients with osteoarthritis of the knee. The trial results indicated:
- Improvement in Pain Scores : Patients using this compound cream showed statistically significant improvements in pain as measured by the WOMAC Pain Subscale compared to those using a lower concentration cream (0.01%) .
- Long-Term Efficacy : The treatment maintained efficacy over a 12-week period with a reduction in reported pain levels from baseline scores .
Baseline WOMAC Pain Score | ZUACTA Mean Change | This compound 0.01% Mean Change | P-Value |
---|---|---|---|
>13 | 4.36 | 3.64 | 0.0089 |
>14 | 4.81 | 3.92 | 0.0089 |
>15 | 5.26 | 4.19 | 0.0089 |
Safety Profile
The most common adverse reactions reported were related to application site burning, which occurred in approximately 6-10% of patients treated with this compound cream compared to less than 1% in control groups . However, these sensations tended to decrease over time with continued use.
Potential Therapeutic Applications
Beyond osteoarthritis, this compound is being explored for its potential benefits in treating various neuropathic pain conditions, including:
This compound's unique molecular structure may provide advantages over traditional capsaicin formulations by offering similar analgesic properties with improved tolerability and fewer side effects .
Q & A
Basic Research Questions
Q. What is the molecular mechanism underlying Zucapsaicin's analgesic effects?
this compound acts as a TRPV1 agonist, binding to intracellular sites on nociceptive neurons to induce calcium and sodium influx, leading to depolarization and subsequent desensitization. This desensitization reduces neuropeptide release (e.g., substance P and CGRP), thereby alleviating pain. Methodologically, confirmatory studies involve in vitro TRPV1 channel assays (e.g., calcium imaging) and in vivo behavioral tests in rodent neuropathic pain models .
Q. How is this compound synthesized, and what are the critical steps to ensure isomer purity?
this compound is synthesized via a silver-catalyzed hydroalkylation of alkynes. Key steps include:
- Step 1 : Reacting compound 55 with 9-BBN in toluene at 60°C to form intermediate 57 (82% yield, no E-isomer).
- Step 2 : Converting intermediate 57 to this compound through reductive amination. Researchers should monitor reaction conditions (temperature, solvent) and use chiral chromatography to verify isomer purity .
Q. What animal models are appropriate for evaluating this compound's efficacy in neuropathic pain?
Validated models include:
- Rat chronic constriction injury (CCI) : Measures mechanical allodynia via von Frey filaments.
- Guinea pig HSV infection model : Assesses tolerance and pain reduction. Dosing regimens (e.g., topical vs. oral) and behavioral endpoints (e.g., latency to withdrawal) must align with TRPV1 activation kinetics .
Advanced Research Questions
Q. How can contradictory findings regarding TRPV1 desensitization pathways be resolved?
Studies report conflicting mechanisms, such as calcium-dependent tachyphylaxis vs. PIP2 hydrolysis. To resolve discrepancies:
- Comparative analysis : Replicate experiments using identical TRPV1 expression systems (e.g., HEK293 cells) and calcium chelators (e.g., BAPTA-AM).
- Variable controls : Test concentration-dependent effects (0.1–10 µM this compound) and phosphorylation markers (e.g., protein kinase C isoforms). Cross-validation with knockout models (TRPV1⁻/⁻ mice) can isolate pathway-specific contributions .
Q. What methodological strategies improve reproducibility in this compound pharmacology studies?
- Standardized protocols : Use consistent formulations (e.g., 0.075% topical cream) and application durations (e.g., 4-hour exposure).
- Supplementary data : Provide raw calcium imaging traces, dose-response curves, and purity certificates (e.g., HPLC chromatograms with retention times).
- Blinding : Implement double-blind protocols in behavioral studies to reduce bias .
Q. How can researchers optimize this compound's synthetic yield while minimizing byproducts?
- Catalyst screening : Test alternatives to silver catalysts (e.g., palladium or copper complexes) to enhance regioselectivity.
- Solvent optimization : Replace toluene with polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Real-time monitoring : Use inline FTIR or LC-MS to track reaction progress and adjust stoichiometry dynamically .
Q. What are the limitations of current pharmacokinetic models for this compound?
Existing models assume linear absorption due to low systemic bioavailability (0.075%). However, interspecies differences (e.g., rat vs. human skin permeability) and formulation effects (e.g., cream vs. gel) are often overlooked. Advanced approaches include:
- Compartmental modeling : Incorporate dermal retention parameters.
- Microdialysis : Measure local tissue concentrations in real-time .
Q. Methodological Guidance
Q. Which analytical techniques are most reliable for characterizing this compound purity?
- HPLC : Use a C18 column with UV detection (λ = 280 nm) and isocratic elution (acetonitrile:water, 70:30).
- NMR : Confirm stereochemistry via NOESY (nuclear Overhauser effect) to distinguish cis (Z) and trans (E) isomers.
- Mass spectrometry : Validate molecular weight (305.41 g/mol) with ESI+ ionization .
Q. How should researchers design clinical trials to evaluate this compound's efficacy in osteoarthritis?
- Population : Enroll patients with Kellgren-Lawrence grade II-III knee osteoarthritis.
- Outcomes : Primary endpoint = change in WOMAC pain score at 12 weeks; secondary endpoints = joint function and rescue medication use.
- Controls : Use vehicle-matched placebo and active comparator (e.g., capsaicin cream).
- Ethics : Address blinding challenges (burning sensation) with patient education and washout periods .
Q. What strategies mitigate bias in meta-analyses of this compound trials?
- PRISMA guidelines : Follow systematic review protocols for study selection and data extraction.
- Risk-of-bias tools : Apply Cochrane ROB-2 criteria to assess randomization, allocation concealment, and attrition.
- Sensitivity analysis : Exclude low-quality studies (e.g., those lacking double-blinding) to validate robustness .
Q. Tables
Table 1. Key Pharmacokinetic Parameters of this compound
Parameter | Value (Rat Model) | Method | Reference |
---|---|---|---|
Half-life (t₁/₂) | 7–11 hours | LC-MS/MS plasma analysis | |
Bioavailability | 0.075% | Radiolabeled topical application | |
Protein binding | 85% | Equilibrium dialysis |
Table 2. Comparison of this compound and Capsaicin
Property | This compound | Capsaicin |
---|---|---|
Isomer | Cis (Z) | Trans (E) |
TRPV1 EC₅₀ | 0.3 µM | 0.1 µM |
Tolerability | Higher (reduced burning) | Lower |
Clinical approval | Health Canada (2010) | FDA (2009) |
Reference |
特性
IUPAC Name |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUWZUDDOIDPM-VURMDHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C\CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014453 | |
Record name | Zucapsaicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Zucapsaicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09120 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25775-90-0 | |
Record name | Zucapsaicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25775-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zucapsaicin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zucapsaicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09120 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zucapsaicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZUCAPSAICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15OX67P384 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
71.5-74.5 | |
Record name | Zucapsaicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09120 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。